N-(4-fluoro-2-methylphenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound is a fluorinated acetamide derivative featuring a complex heterocyclic core. Its structure includes a tricyclic system (8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-hexaene) with sulfur and nitrogen atoms, substituted with fluorinated phenyl groups. The presence of dual fluorine atoms at the 4-fluoro-2-methylphenyl and 4-fluorobenzyl moieties enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications targeting enzymes or receptors sensitive to aromatic interactions .
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O3S2/c1-16-12-19(28)10-11-21(16)30-24(33)15-36-26-29-13-23-25(31-26)20-4-2-3-5-22(20)32(37(23,34)35)14-17-6-8-18(27)9-7-17/h2-13H,14-15H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWBIIDLNLZCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-2-methylphenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a unique triazatricyclo structure that may contribute to its biological activity. The presence of fluorine atoms in the structure is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. For example:
- Case Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that it triggers the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
The proposed mechanism of action involves the inhibition of specific enzymes that are crucial for cellular metabolism in both cancerous and bacterial cells. The compound appears to interfere with the synthesis of nucleic acids and proteins, leading to cell death.
Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activities of similar compounds:
- Fluorinated Compounds : Research has shown that fluorinated analogs often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.
- Sulfanyl Group : The presence of a sulfanyl group has been linked to increased reactivity towards biological targets, enhancing the overall efficacy of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several derivatives (Table 1), differing primarily in substituents on the phenyl rings and heterocyclic core:
Key Observations :
- Fluorine vs.
- Methoxy Groups : The methoxy substituent in ’s compound may enhance solubility via hydrogen bonding but could reduce membrane permeability .
- Ethyl vs. Methyl : The ethyl group in ’s analogue increases lipophilicity, which might improve bioavailability but reduce specificity .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The absence of ν(S–H) bands (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, consistent with ’s findings for similar triazoles .
- NMR Data : The aromatic proton regions in analogues (e.g., ) show deshielding effects from fluorine and chlorine substituents, suggesting similar patterns in the target compound .
- Solubility: Fluorine and sulfonyl groups may improve aqueous solubility compared to non-fluorinated analogues, as noted in ’s discussion of aromatic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
